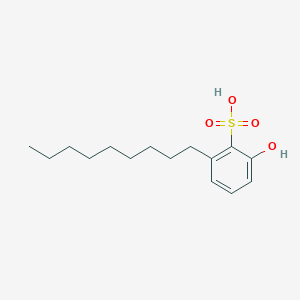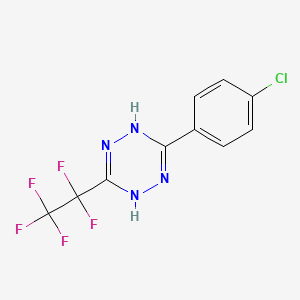
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a pentafluoroethyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and pentafluoroethyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the tetrazine ring. This can be achieved through various cyclization methods, including the use of hydrazine derivatives and nitriles under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The chlorophenyl and pentafluoroethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the pentafluoroethyl group, which may affect its chemical reactivity and biological activity.
6-(Pentafluoroethyl)-1,2,4,5-tetrazine: Lacks the chlorophenyl group, which may influence its properties and applications.
The presence of both the chlorophenyl and pentafluoroethyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
59872-88-7 |
|---|---|
Molecular Formula |
C10H6ClF5N4 |
Molecular Weight |
312.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(1,1,2,2,2-pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H6ClF5N4/c11-6-3-1-5(2-4-6)7-17-19-8(20-18-7)9(12,13)10(14,15)16/h1-4H,(H,17,18)(H,19,20) |
InChI Key |
HXOWMBVLJZZPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)

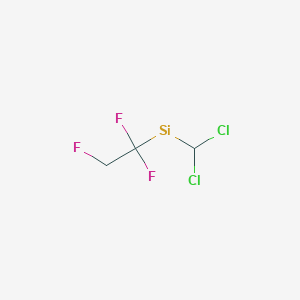
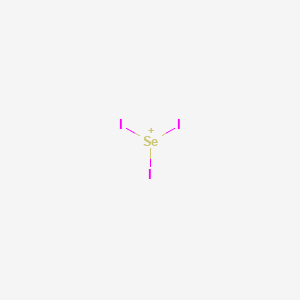
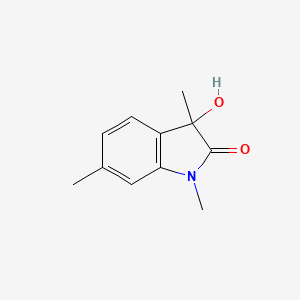
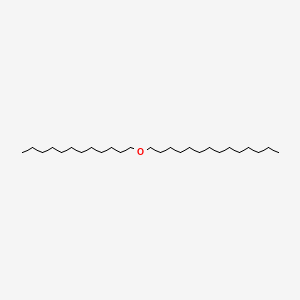
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
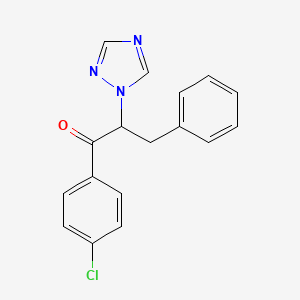
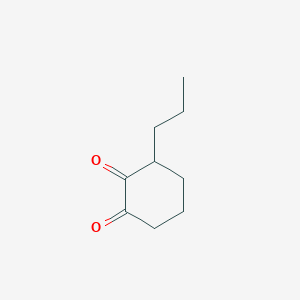
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
